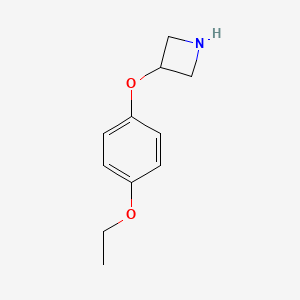

3-(4-Ethoxyphenoxy)azetidine

Description

Properties

IUPAC Name |

3-(4-ethoxyphenoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-13-9-3-5-10(6-4-9)14-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URMKALKQDGNPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution of Azetidine Derivatives

Method Overview:

This approach involves the reaction of a suitably functionalized azetidine precursor with a phenolic derivative bearing the 4-ethoxyphenoxy group.

- Starting materials: Azetidine derivatives (often N-protected or N-Boc protected) and 4-ethoxyphenol derivatives.

- Conditions: Base-mediated nucleophilic aromatic substitution (SNAr) or ether formation.

- Dissolve the azetidine precursor in an aprotic solvent such as dimethylformamide (DMF).

- Add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the phenol.

- Introduce 4-ethoxyphenol or its activated derivative (e.g., 4-ethoxyphenyl halide).

- Heat the mixture at elevated temperatures (80–120°C) under inert atmosphere to facilitate nucleophilic attack on the phenolic ring, forming the ether linkage.

- Purify the product via chromatography or recrystallization, then convert to hydrochloride salt if necessary.

Research Data:

Patents such as WO2000063168A1 describe similar azetidine derivatives synthesized via nucleophilic substitution reactions, emphasizing yield optimization and scope expansion (Table 1-4,).

Photochemical Functionalization of Azetidine-2-Carboxylic Acids

Method Overview:

Recent advances involve photochemically mediated modifications of azetidine-2-carboxylic acids with phenolic compounds, enabling direct formation of the phenoxy-azetidine linkage.

- Starting materials: Azetidine-2-carboxylic acids and phenyl alkenes or phenols.

- Conditions: Photocatalysis using organic or metal-based catalysts under visible or UV light.

- Dissolve azetidine-2-carboxylic acid in a suitable solvent such as DMF or acetonitrile.

- Add the phenolic compound (e.g., 4-ethoxyphenol) and a photocatalyst like 4CzIPN or an iridium complex.

- Irradiate with specific wavelengths (365–450 nm) while stirring at room temperature or slightly elevated temperatures.

- Use flow or batch reactors for scale-up, as demonstrated in recent studies ().

Research Findings:

Datsenko et al. have demonstrated photochemical methods for alkyl azetidines, including the preparation of diversely substituted azetidines in multigram quantities, emphasizing the scope and scalability of this approach ().

Multi-Step Synthesis via Protective Group Strategies and Functional Group Interconversions

Method Overview:

This involves initial synthesis of a protected azetidine, followed by selective functionalization and deprotection steps.

- Step 1: Synthesis of N-protected azetidine (e.g., N-Boc azetidine).

- Step 2: Alkylation or phenol addition via nucleophilic substitution or radical-mediated pathways.

- Step 3: Deprotection and salt formation.

- Protect the azetidine nitrogen with Boc or other protecting groups.

- React with 4-ethoxyphenol derivatives under basic or catalytic conditions.

- Deprotect the nitrogen under acidic conditions (e.g., trifluoroacetic acid).

- Convert the free amine to hydrochloride salt by bubbling HCl in methanol or ethanol.

Research Data:

The synthesis of azetidine derivatives with various substituents, including ethoxyphenoxy groups, has been detailed in patents and publications focusing on medicinal chemistry applications (,).

Data Table: Summary of Preparation Methods

Notes and Research Findings

Yield Optimization:

Photochemical methods have shown promising yields (up to 80%) in multigram scales, with flow chemistry enabling efficient scale-up ().Reaction Scope:

These methods accommodate various phenolic derivatives, including substituted phenols, with functional groups compatible with the reaction conditions ().Industrial Relevance:

While detailed industrial protocols are scarce, the scalable photochemical approach and nucleophilic substitution strategies are adaptable for large-scale synthesis with appropriate reactor design and purification systems (,).Limitations: Steric hindrance and electron-rich alkenes can reduce yields; thus, reaction conditions must be carefully optimized for specific substrates ().

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenoxy)azetidine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.

Substitution: Various nucleophiles like halides, amines; reactions are conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted azetidines.

Scientific Research Applications

Organic Chemistry

3-(4-Ethoxyphenoxy)azetidine serves as a versatile building block in organic synthesis. It is used to create more complex organic molecules and polymers, facilitating the development of specialty chemicals.

| Application | Method | Outcome |

|---|---|---|

| Synthesis of Complex Molecules | Nucleophilic substitution | High yields of derivatives |

| Polymer Chemistry | Use as a motif | Development of polymeric materials with specific properties |

Research has shown that this compound exhibits various pharmacological properties:

- Antimicrobial Activity : Studies indicate its potential to inhibit microbial growth by interacting with specific enzymes.

- Anticancer Properties : The compound has been investigated for its effects on cancer cell lines, showing promise in inhibiting tumor growth .

| Biological Property | Mechanism |

|---|---|

| Antimicrobial | Inhibition of enzyme activity |

| Anticancer | Modulation of cellular pathways |

Medicinal Chemistry

The unique structure of this compound allows it to bind effectively to biological targets, making it a candidate for drug development. Interaction studies focus on its affinity for neurotransmitter receptors, which may lead to neuroprotective effects beneficial for treating neurodegenerative diseases.

| Target | Potential Effect |

|---|---|

| Neurotransmitter Receptors | Neuroprotective effects |

| Enzymes in Microbial Growth | Antimicrobial activity |

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of azetidine derivatives, this compound was shown to significantly inhibit the growth of various bacteria strains. The mechanism involved the compound's ability to disrupt bacterial enzyme function, leading to cell death .

Case Study 2: Drug Development

Research exploring the neuropharmacological properties of this compound demonstrated its potential as a therapeutic agent for neurodegenerative diseases. The compound was found to modulate neurotransmitter systems effectively, suggesting avenues for further drug design .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenoxy)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine core makes it reactive towards nucleophiles and electrophiles, facilitating the formation of covalent bonds with biological macromolecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Substituent Impact :

- Electron-Donating Groups (e.g., ethoxy, methoxy) : Increase lipophilicity (logD ~2.6–2.7) and reduce topological polar surface area (TPSA), enhancing membrane permeability .

- Electron-Withdrawing Groups (e.g., chloro, trifluoromethyl) : Improve metabolic stability but may introduce toxicity risks .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

*Predicted values based on substituent trends.

Key Findings :

- Ethoxy substituents balance logD and TPSA, optimizing permeability and efflux resistance compared to cyano or methoxy groups .

Biological Activity

3-(4-Ethoxyphenoxy)azetidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a four-membered azetidine ring with an ethoxy-substituted phenyl group. Its unique structure contributes to its reactivity and interaction with biological systems. The presence of the azetidine ring introduces strain, making it susceptible to nucleophilic and electrophilic attacks, which can lead to covalent bond formation with various biomolecules.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound has been shown to inhibit various enzymes by binding to their active sites, disrupting normal biochemical pathways. This inhibition can lead to altered gene expression and cellular metabolism.

- Cell Signaling Modulation : It influences key signaling pathways by affecting molecules such as kinases and phosphatases, which are vital for cellular communication and function.

- Reactive Intermediate Formation : As a substrate for certain oxidoreductases, it can generate reactive intermediates that participate in further biochemical reactions, impacting metabolic flux within cells.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.

Anticancer Activity

The compound has shown promising results in anticancer assays. Notably, it has been evaluated against several cancer cell lines, including breast cancer (MCF-7), where it exhibited significant antiproliferative effects. The following table summarizes its activity against different cancer cell lines:

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | 90.47% |

| T-47D (Breast Cancer) | 6.5 | 84.83% |

| SK-MEL-5 (Melanoma) | 7.2 | 84.32% |

| MDA-MB-468 (Breast) | 8.0 | 81.58% |

These results indicate that this compound has a broad-spectrum antiproliferative activity across various cancer types .

Case Studies and Research Findings

- In Vivo Studies : Animal models have provided insights into the compound's dosage effects. Lower doses have demonstrated beneficial effects on enzyme activity, while higher doses have resulted in toxicity and cellular stress.

- Molecular Docking Studies : Computational studies using molecular docking have elucidated potential interactions between this compound and target proteins involved in cancer progression. These studies support its role as a scaffold for drug development aimed at specific molecular targets .

- Long-term Effects : Prolonged exposure studies indicate that while the compound is stable under laboratory conditions, degradation over time can lead to decreased biological activity, emphasizing the need for careful consideration of exposure duration in therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(4-Ethoxyphenoxy)azetidine, and what analytical techniques confirm its purity and structure?

- Synthesis Methods :

- Nucleophilic Substitution : Reacting azetidine with 4-ethoxyphenol derivatives under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. This method is analogous to the synthesis of 3-(3-chlorophenoxy)azetidine .

- Chiral Catalysis : For enantioselective synthesis, chiral phosphoric acid catalysts (e.g., TRIP) can promote desymmetrization of azetidine precursors, as demonstrated in enantioselective azetidine syntheses .

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity and substituent orientation (e.g., distinguishing para- vs. meta-substituted phenoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₉H₁₀ClNO for 3-(3-chlorophenoxy)azetidine, MW = 183.63) .

- HPLC : Purity assessment (>97%) using reverse-phase columns and UV detection .

Q. How can researchers optimize purification protocols for this compound to achieve high yields?

- Recrystallization : Use solvent systems like DMF-acetic acid or ethanol-water mixtures, as applied in thiazolidinone derivatives .

- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate byproducts, similar to methods for azetidine hydrochlorides .

- Distillation : For volatile impurities, fractional distillation under reduced pressure may be effective .

Advanced Research Questions

Q. What mechanistic insights explain the selectivity of this compound in chiral phosphoric acid-catalyzed reactions?

- Activation Modes : Computational studies suggest that the azetidine nitrogen and thione tautomers are key to enantioselectivity. Mode A (azetidine nitrogen activation) has the lowest activation energy, favoring specific stereochemical outcomes .

- Steric and Electronic Effects : Bulky substituents (e.g., adamantyl groups) on the catalyst enhance selectivity by restricting transition-state conformations .

- Validation : Compare experimental enantiomeric excess (ee) with density functional theory (DFT) calculations to refine catalytic systems .

Q. How can researchers resolve contradictions in biological activity data for this compound across different in vitro models?

- Dose-Response Analysis : Conduct dose-ranging studies to identify non-linear effects, as seen in NLRP3 inflammasome inhibition by related azetidines (e.g., 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) .

- Cell-Specific Factors : Assess differences in receptor expression (e.g., TLR4/MyD88 in BV2 microglia) or metabolic pathways across models .

- Comparative Studies : Replicate experiments under standardized conditions (e.g., LPS stimulation time, ROS measurement protocols) to isolate variables .

Q. What strategies are effective for functionalizing this compound to enhance its bioactivity?

- Side-Chain Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the phenoxy ring to improve metabolic stability, as seen in analogs like 3-[3-(trifluoromethyl)phenoxy]azetidine .

- Ring-Opening Reactions : Use azetidine’s strain to facilitate nucleophilic attacks, generating intermediates for hybrid molecules (e.g., β-lactam analogs) .

- Biological Testing : Screen derivatives against target-specific assays (e.g., kinase inhibition or GPCR binding) to prioritize leads .

Methodological Considerations

Q. How should researchers design experiments to evaluate the pharmacokinetic properties of this compound?

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rodent) to assess metabolic degradation .

- Plasma Protein Binding : Use ultrafiltration or equilibrium dialysis to measure free drug fractions .

- In Vivo Studies :

- Pharmacokinetic Profiling : Administer via IV/oral routes in rodent models, collect plasma at timed intervals, and quantify via LC-MS/MS .

Q. What computational tools are suitable for predicting the conformational dynamics of this compound in solution?

- Molecular Dynamics (MD) : Simulate solvation effects in explicit solvent models (e.g., water, DMSO) to study ring puckering and substituent orientation .

- Docking Studies : Map interactions with biological targets (e.g., NLRP3 inflammasome) using AutoDock Vina or Schrödinger Suite .

Data Contradiction Analysis

Q. Why might this compound exhibit divergent reactivity in different solvent systems?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SN2 reactions, while non-polar solvents favor alternative pathways .

- Hydrogen Bonding : Protic solvents (e.g., ethanol) may disrupt catalyst-substrate interactions in enantioselective syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.